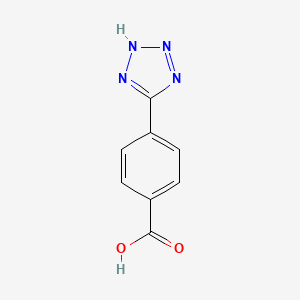

4-(1H-tetrazol-5-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282009. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBULKUEADYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314323 | |

| Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34114-12-0 | |

| Record name | 34114-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-5-yl)benzoic Acid

Introduction

This compound (TBA) is a bifunctional organic compound featuring both a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid group, making TBA and its derivatives of significant interest in medicinal chemistry and drug development.[1] Its ability to act as a linker in the formation of metal-organic frameworks (MOFs) also highlights its importance in materials science.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of TBA, detailed experimental protocols for their determination, and logical workflows relevant to its application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | [2][5][6] |

| Molecular Weight | 190.16 g/mol | [5][6] |

| CAS Number | 34114-12-0 | [2][5][7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Calculated XLogP3 | 0.7 | [5] |

| pKa | Two acidic protons (carboxylic acid and tetrazole NH). The pKa of the parent tetrazole ring in water is ~5.0.[9] Specific experimental values for TBA require determination. | |

| Crystal Structure | The crystal structure of the monohydrate form has been determined.[3][10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound are provided below.

Synthesis via [2+3] Cycloaddition

The synthesis of this compound is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.[3][11]

-

Objective: To synthesize this compound from 4-cyanobenzoic acid.

-

Materials: 4-cyanobenzoic acid, sodium azide (NaN₃), zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst, water, hydrochloric acid (for acidification).

-

Procedure:

-

Dissolve 4-cyanobenzoic acid in water.

-

Add sodium azide and a catalytic amount of a Lewis acid (e.g., ZnBr₂).

-

Reflux the reaction mixture under appropriate safety precautions for handling azides. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallization from a suitable solvent may be performed for further purification.

-

Determination of Acidity Constant (pKa) via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of acidic or basic compounds.[12]

-

Objective: To determine the pKa values of the carboxylic acid and tetrazole moieties.

-

Materials: this compound, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water or a suitable aqueous-organic solvent mixture, pH meter with a glass electrode, magnetic stirrer.

-

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of solvent.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Immerse the pH electrode in the sample solution and begin stirring.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points, which are visible as sharp inflections in the titration curve (pH vs. volume of titrant).

-

The pKa value is equal to the pH at the half-equivalence point for each acidic proton.

-

Determination of Lipophilicity (LogP) via Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio.[13]

-

Objective: To determine the octanol-water partition coefficient (LogP).

-

Materials: this compound, n-octanol (pre-saturated with water), water or a pH 7.4 buffer (pre-saturated with n-octanol), separation funnel, validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of this solution and an equal volume of the organic phase (n-octanol) to a separation funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[14]

-

Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]

-

Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH to form a saturated solution.[15]

-

Objective: To determine the aqueous solubility of the compound.

-

Materials: this compound, aqueous buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8), mechanical shaker or incubator, filtration apparatus (e.g., 0.45 µm syringe filters), validated analytical method for quantification (e.g., HPLC-UV).[15][16]

-

Procedure:

-

Add an excess amount of the solid compound to vials containing the different aqueous buffers. This ensures a saturated solution is formed with undissolved solid remaining.[17]

-

Seal the vials and place them in a mechanical shaker at a constant temperature (e.g., 37 °C).[15]

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]

-

After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[16]

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.[16]

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Logical and Experimental Workflows

Visualizations of key logical relationships and experimental workflows provide a clear understanding of the context and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. This compound | 34114-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. 4-(1H-Tetra-zol-5-yl)benzoic acid monohydrate [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. enamine.net [enamine.net]

- 15. who.int [who.int]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate. The information is curated for professionals in research and drug development who require a detailed understanding of this compound's solid-state characteristics.

Introduction

This compound is a bifunctional organic molecule that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a tetrazole ring, allows for diverse intermolecular interactions, making it a versatile building block for the design of novel compounds and materials. The monohydrate form is particularly important as the presence of a water molecule in the crystal lattice can significantly influence its physical and chemical properties, including solubility and stability.

Synthesis and Crystallization

The synthesis of this compound monohydrate can be achieved through a hydrothermal reaction.[1] A general protocol is outlined below.

Experimental Protocol: Hydrothermal Synthesis

A mixture of 4-cyanobenzoic acid, sodium azide (NaN₃), and a Lewis acid catalyst such as zinc bromide (ZnBr₂) in water is heated in a Teflon-lined stainless steel autoclave.[1] After the reaction is complete, the resulting solid is acidified, and the target product is obtained. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the resulting solution.[1]

Crystal Structure Analysis

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system.[1]

Crystallographic Data

The crystallographic data for this compound monohydrate is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₈H₆N₄O₂·H₂O |

| Formula Weight | 208.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.914(2) Å |

| b | 5.219(2) Å |

| c | 34.720(13) Å |

| α | 90° |

| β | 91.00(3)° |

| γ | 90° |

| Volume | 890.4(6) ų |

| Z | 4 |

| Temperature | 293(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Molecular and Crystal Packing

The asymmetric unit of the title compound consists of one molecule of this compound and one water molecule.[1] The organic molecule is essentially planar, with a very small dihedral angle between the tetrazole and benzene rings.[1]

The crystal structure is stabilized by a network of intermolecular interactions, including:

-

Hydrogen Bonding: Two adjacent this compound molecules form a centrosymmetric dimer through O—H···O hydrogen bonds between their carboxylic acid groups. These dimers are then bridged by the lattice water molecules via O—H···N hydrogen bonds to form a two-dimensional layer.[1]

-

π–π Stacking: These layers are further organized into a three-dimensional framework through π–π stacking interactions between the tetrazole and benzene rings of adjacent molecules.[1] The centroid-to-centroid distance between the stacked rings is approximately 3.78 Å.[1][2]

Physicochemical Characterization

A comprehensive characterization of this compound monohydrate is crucial for its application. The following are key analytical techniques and expected results.

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (carboxylic acid) | 1720-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch (tetrazole) | 1350-1250 |

| O-H bend (water) | ~1630 |

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) would confirm the molecular structure.

-

¹H NMR: Expected signals would include those for the aromatic protons on the benzene ring and the acidic proton of the carboxylic acid. The tetrazole N-H proton may also be observable.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, the carboxylic acid carbonyl carbon, and the tetrazole ring carbon are anticipated.

Thermal Analysis

4.2.1. Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability of the monohydrate and to quantify the water content. A typical TGA experiment would show a weight loss corresponding to the loss of one water molecule upon heating, followed by the decomposition of the anhydrous compound at higher temperatures.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC can be used to investigate the phase transitions of the compound. The DSC thermogram would likely show an endothermic peak corresponding to the dehydration of the monohydrate, followed by another endotherm at the melting point of the anhydrous compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and expected physicochemical properties of this compound monohydrate. The well-defined crystal structure, stabilized by a network of hydrogen bonds and π–π stacking interactions, provides a solid foundation for understanding its behavior in various applications. The experimental protocols and characterization data presented herein are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-(1H-tetrazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-(1H-tetrazol-5-yl)benzoic acid. While specific, experimentally verified 1H and 13C NMR data for this compound were not available in the reviewed literature, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Predicted NMR Data

This compound possesses a disubstituted benzene ring, a carboxylic acid group, and a tetrazole ring. The symmetry of the para-substituted benzene ring will simplify the aromatic region of the 1H NMR spectrum, while the distinct carbon environments will be evident in the 13C NMR spectrum.

Diagram 1: Chemical Structure of this compound

In-Depth Technical Guide: Infrared (IR) Spectroscopy Analysis of 4-(1H-tetrazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4-(1H-tetrazol-5-yl)benzoic acid. This bifunctional molecule, incorporating both a carboxylic acid and a tetrazole ring, is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and the study of its coordination chemistry.

Molecular Structure and Functional Groups

This compound (C₈H₆N₄O₂) possesses two key functional groups that give rise to a characteristic infrared spectrum: a carboxylic acid group (-COOH) attached to a benzene ring and a 1H-tetrazole ring (-CN₄H). The presence of both acidic protons (on the carboxylic acid and the tetrazole N-H) and various C=O, C=N, C=C, and N-N bonds results in a complex and informative IR spectrum.

Experimental Protocols

Synthesis of this compound monohydrate

A common method for the synthesis of this compound involves the [2+3] cycloaddition of an azide source to a nitrile. A typical laboratory-scale synthesis is as follows:

-

Reaction Setup: A mixture of 4-cyanobenzoic acid, sodium azide (NaN₃), and a Lewis acid catalyst such as zinc bromide (ZnBr₂) is prepared in an aqueous solution.

-

Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless steel autoclave and heated to approximately 413 K (140 °C) for 3 days.

-

Cooling and Acidification: The autoclave is then cooled slowly to room temperature. The resulting solid powder is acidified with an acid like hydrochloric acid (HCl).

-

Crystallization: The target product, this compound, can be obtained as crystals by slow evaporation of the resulting solution.[1]

Infrared Spectroscopy Analysis

The infrared spectrum of solid this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

-

Sample Preparation: A small amount of the crystalline or powdered sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance as a function of wavenumber (cm⁻¹).

IR Spectrum Analysis and Vibrational Mode Assignments

The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups. The formation of the tetrazole ring from the corresponding nitrile is clearly indicated by the disappearance of the sharp C≡N stretching vibration (typically around 2230 cm⁻¹) and the appearance of characteristic tetrazole and N-H absorptions.

Table 1: Summary of Key Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretching (hydrogen-bonded) | Carboxylic Acid |

| 2800 - 2200 | Broad, Medium | N-H stretching | Tetrazole Ring |

| 1700 - 1680 | Strong | C=O stretching | Carboxylic Acid |

| ~1610 | Medium | C=C stretching | Aromatic Ring |

| ~1553 | Medium to Weak | C=N stretching | Tetrazole Ring |

| 1450 - 1400 | Medium | C=C stretching | Aromatic Ring |

| 1320 - 1210 | Medium | C-O stretching and O-H bending | Carboxylic Acid |

| 1200 - 900 | Medium to Weak | Tetrazole ring vibrations | Tetrazole Ring |

| 960 - 900 | Broad, Weak | O-H out-of-plane bending | Carboxylic Acid |

| 850 - 750 | Strong | C-H out-of-plane bending | Aromatic Ring |

Key Interpretive Features:

-

O-H and N-H Stretching Region: The high-frequency region of the spectrum is dominated by a very broad and intense absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. Overlapping with this is a broad absorption from the N-H stretching of the tetrazole ring, expected in the 2800-2200 cm⁻¹ range.[2]

-

Carbonyl Stretching: A strong, sharp absorption peak between 1700 and 1680 cm⁻¹ is a clear indicator of the C=O stretching vibration of the carboxylic acid group.

-

Aromatic and Tetrazole Ring Vibrations: The region from 1610 to 1400 cm⁻¹ contains several bands corresponding to C=C stretching vibrations within the benzene ring and C=N stretching of the tetrazole ring.[2] The fingerprint region, below 1400 cm⁻¹, contains a complex series of absorptions arising from various bending and stretching modes of the entire molecule, including C-O stretching, O-H bending of the carboxylic acid, and characteristic vibrations of the tetrazole ring skeleton.

Experimental Workflow and Signaling Pathways

The logical workflow for the synthesis and spectroscopic analysis of this compound is depicted below. This diagram illustrates the progression from starting materials to the final characterization of the compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 4-(1H-tetrazol-5-yl)benzoic acid

Disclaimer: An exhaustive search of scientific literature, patents, and academic theses did not yield specific experimental data on the thermal stability and decomposition of 4-(1H-tetrazol-5-yl)benzoic acid. Consequently, this guide provides a theoretical overview based on the known thermal behavior of its constituent functional groups—the tetrazole ring and the benzoic acid moiety—and data from related compounds. The quantitative data, experimental protocols, and decomposition pathways presented herein are illustrative and should be considered as general guidance for researchers. Experimental validation is crucial for a precise understanding of the thermal properties of this specific compound.

Introduction

This compound is a bifunctional organic compound incorporating a thermally sensitive tetrazole ring and a more stable benzoic acid group. This structure makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and a potential component in energetic materials and pharmaceuticals. Understanding its thermal stability and decomposition characteristics is paramount for safe handling, processing, and for predicting the thermal limits of materials derived from it.

Theoretical Thermal Behavior

The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the distinct thermal labilities of the tetrazole and carboxylic acid functionalities.

Tetrazole Moiety: The tetrazole ring is known for its high nitrogen content and energetic nature. Thermal decomposition of 5-substituted-1H-tetrazoles typically involves the extrusion of molecular nitrogen (N₂), a highly exothermic process. This decomposition can proceed through the formation of highly reactive intermediates such as nitrile imines or carbenes, which then undergo further reactions. The decomposition temperature is highly dependent on the substituent on the ring.

Benzoic Acid Moiety: Benzoic acid is a relatively thermally stable aromatic carboxylic acid. Its decomposition at elevated temperatures typically involves decarboxylation to produce benzene and carbon dioxide.

Based on this, the initial and primary decomposition event for this compound is anticipated to be the breakdown of the tetrazole ring, followed by the decarboxylation of the benzoic acid group at higher temperatures.

Postulated Decomposition Pathway

A plausible, albeit theoretical, decomposition pathway for this compound is initiated by the cleavage of the tetrazole ring, leading to the release of nitrogen gas and the formation of a reactive intermediate. This is followed by the decomposition of the carboxylic acid group.

Caption: Postulated thermal decomposition pathway of this compound.

Illustrative Quantitative Data (Based on Related Compounds)

The following table presents hypothetical thermal analysis data for this compound, extrapolated from literature values for similar aromatic tetrazoles and benzoic acid derivatives. This data is for illustrative purposes only and must be confirmed by experimental analysis.

| Thermal Analysis Parameter | Expected Value Range | Technique | Notes |

| Onset Decomposition Temp. (Tonset) | 180 - 250 °C | TGA/DSC | Primarily associated with tetrazole ring decomposition. |

| Peak Decomposition Temp. (Tpeak) | 200 - 280 °C | DSC | Exothermic peak corresponding to N₂ release. |

| Mass Loss (Stage 1) | ~29% | TGA | Corresponds to the loss of two nitrogen molecules (N₂). |

| Onset Decarboxylation Temp. | > 300 °C | TGA/DSC | Decomposition of the benzoic acid moiety. |

| Mass Loss (Stage 2) | ~23% | TGA | Corresponds to the loss of carbon dioxide (CO₂). |

Recommended Experimental Protocols

To obtain accurate data for the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges of mass loss and the corresponding weight changes.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to at least 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) is crucial to prevent oxidative side reactions.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the onset and peak temperatures of decomposition stages and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) and to determine the enthalpy of these processes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) is hermetically sealed in an aluminum or gold-plated pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample at a constant heating rate (e.g., 10 °C/min) over a temperature range similar to that used for TGA.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the integrated peak area (enthalpy) provide quantitative information about the thermal events.

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Instrumentation: A TGA or DSC instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Conditions: The same conditions as for TGA or DSC are used.

-

Data Analysis: The MS or FTIR spectra of the evolved gases are recorded as a function of temperature. This allows for the identification of decomposition products such as N₂ and CO₂ at their respective evolution temperatures, which helps in elucidating the decomposition mechanism.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Recommended workflow for thermal analysis of this compound.

Conclusion

While specific experimental data for this compound is currently unavailable in the public domain, a theoretical assessment based on its chemical structure provides valuable insights into its likely thermal behavior. The compound is expected to undergo a primary, exothermic decomposition of the tetrazole ring at moderately elevated temperatures, followed by decarboxylation of the benzoic acid moiety at higher temperatures. For a definitive understanding of its thermal stability and decomposition pathway, rigorous experimental investigation using the protocols outlined in this guide is essential. Such studies will be invaluable for researchers and professionals working with this compound in various applications.

An In-depth Technical Guide to the Solubility of 4-(1H-tetrazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for quantitative solubility data for 4-(1H-tetrazol-5-yl)benzoic acid in various common solvents did not yield specific experimental values in publicly accessible literature. This guide provides a comprehensive overview of the compound's synthesis, a detailed, adaptable protocol for solubility determination, and its key physicochemical properties to support research and development activities.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Synonyms | 5-(4-Carboxyphenyl)tetrazole, 4-(2H-Tetrazol-5-yl)benzoic Acid | TCI Chemicals |

| CAS Number | 34114-12-0 | --INVALID-LINK-- |

Quantitative Solubility Data

As of the latest literature review, a comprehensive, experimentally determined dataset for the solubility of this compound in a range of common organic and aqueous solvents is not available in the public domain.

For reference, a structurally related compound, 4-(5-methyl-tetrazol-1-yl)-benzoic acid , has a reported water solubility of 700.26 mg/L [1]. It is crucial to note that this value is for a different isomer and a methylated derivative, and therefore should be used with caution as an estimate for the solubility of this compound.

The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Acetonitrile | |||

| Ethyl Acetate |

Experimental Protocols

A common and effective method for the synthesis of this compound is through the [3+2] cycloaddition reaction between a cyano group and an azide. A detailed experimental protocol for the synthesis of its monohydrate form is as follows[2]:

-

Reactants:

-

4-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) (as a Lewis acid catalyst)

-

Water

-

-

Procedure:

-

A mixture of 4-cyanobenzoic acid, sodium azide, and zinc bromide is prepared in water.

-

The mixture is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to and maintained at a specific temperature for a set duration to allow the reaction to proceed under hydrothermal conditions.

-

After the reaction period, the autoclave is cooled to room temperature.

-

The resulting solid product is then acidified, typically with hydrochloric acid (HCl).

-

Crystals of this compound monohydrate can be obtained by slow evaporation of the resulting solution.

-

The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory methods. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Materials and Equipment:

-

This compound (solid)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

-

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

-

Mandatory Visualizations

References

Acidity and pKa of 4-(1H-tetrazol-5-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidic properties of 4-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to its structural features, this compound possesses two acidic protons, one on the carboxylic acid moiety and another on the tetrazole ring. Understanding the dissociation constants (pKa) of these protons is crucial for predicting its behavior in physiological systems, designing novel therapeutic agents, and developing advanced materials.

Acidity and Expected pKa Values

The acidity of the tetrazole proton is influenced by the electronic nature of the substituent at the 5-position. The pKa value for the unsubstituted 1H-tetrazole is approximately 4.9. For 5-substituted tetrazoles, the pKa values can vary. For instance, the pKa of 5-phenyl-1H-tetrazole is 4.83.[2] The carboxylic acid group at the para position of the phenyl ring in this compound is expected to be electron-withdrawing, which would likely decrease the pKa of the tetrazole ring, making it more acidic than the unsubstituted tetrazole.

The pKa of benzoic acid is approximately 4.2. The tetrazolyl substituent at the para position is generally considered to be electron-withdrawing, which would be expected to decrease the pKa of the benzoic acid moiety, making it a stronger acid.

Based on these considerations, it is anticipated that the pKa of the carboxylic acid group (pKa1) in this compound will be slightly lower than 4.2, and the pKa of the tetrazole group (pKa2) will be slightly lower than 4.9.

Quantitative Data of Related Compounds

To provide a comparative context, the following table summarizes the pKa values of relevant compounds.

| Compound | Functional Group | pKa Value | Reference |

| Benzoic Acid | Carboxylic Acid | 4.21 | [2] |

| 1H-Tetrazole | Tetrazole | 4.70 | [2][3] |

| 5-Phenyl-1H-tetrazole | Tetrazole | 4.83 | [2] |

| 5-Methyltetrazole | Tetrazole | 5.50 | [2] |

Experimental Determination of pKa

The pKa values of this compound can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4][5][6] The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte and monitoring the resulting change in pH.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, free of CO2

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Titration vessel

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M). A co-solvent, such as methanol or DMSO, may be used if the compound has low aqueous solubility, though this will yield an apparent pKa (pKaapp).

-

Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

Initial Acidification (Optional but Recommended): To determine both pKa values accurately, it is advisable to start the titration from a low pH. Add a known volume of standardized HCl to the sample solution to protonate both acidic sites fully.

-

Titration: Immerse the calibrated pH electrode and the tip of the burette into the sample solution. Begin stirring the solution at a constant rate. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the corresponding volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH of the solution has passed the second equivalence point and stabilizes at a high value.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values can be determined from the half-equivalence points on the curve. The first half-equivalence point corresponds to pKa1 (carboxylic acid), and the second corresponds to pKa2 (tetrazole). Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Experimental Protocol: Spectrophotometric Titration

Spectrophotometric titration is a suitable alternative, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[7][8][9]

Materials and Equipment:

-

This compound

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffer solutions of known pH.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelengths at which the largest changes in absorbance occur as a function of pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by fitting the data to a suitable model to determine the pKa values. The inflection points of the curve correspond to the pKa values.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the ionization equilibrium and a general workflow for pKa determination.

Caption: Ionization equilibrium of this compound.

Caption: General experimental workflow for pKa determination by potentiometric titration.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Tautomerism in 5-Substituted-1H-Tetrazoles: A Core Technical Guide

An in-depth technical guide on the tautomerism of 5-substituted-1H-tetrazoles for researchers, scientists, and drug development professionals.

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design.[1][2][3] This is attributed to the similar pKa values and planar structures, coupled with the tetrazole's enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.[2][3] 5-Substituted-1H-tetrazoles exist as a dynamic equilibrium of two principal tautomeric forms: the 1H- and 2H-tautomers.[4][5] The position of the proton on the tetrazole ring significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and binding interactions with biological targets.[1][4] A thorough understanding of this tautomeric equilibrium is therefore critical for the rational design of tetrazole-containing therapeutics.

The 1H- and 2H-Tautomeric Forms

The tautomeric equilibrium of 5-substituted-1H-tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring.[4]

The relative stability of these tautomers, and thus the position of the equilibrium, is dictated by a combination of factors, including the electronic nature of the substituent at the 5-position, the polarity of the solvent, and the temperature.[4][6]

Factors Influencing Tautomeric Equilibrium

Substituent Effects:

The electronic properties of the substituent at the C5 position have a pronounced effect on the tautomeric equilibrium. Electron-withdrawing groups tend to favor the 1H-tautomer, while electron-donating groups generally favor the 2H-form.[7] This can be rationalized by the differential stabilization of the tautomers by the substituent.

Solvent Effects:

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. In the gas phase and non-polar solvents, the 2H-tautomer is generally more stable.[6][8] However, with increasing solvent polarity, the equilibrium shifts towards the more polar 1H-tautomer, which is better solvated by polar solvents.[6][8] In aqueous solutions, the 1H-tautomer is typically the major species.[5]

Quantitative Data on Tautomeric Equilibrium

The tautomeric equilibrium constant (KT = [2H]/[1H]) provides a quantitative measure of the relative amounts of the two tautomers. The following table summarizes representative data for various 5-substituted tetrazoles in different solvents.

| 5-Substituent (R) | Solvent | KT ([2H]/[1H]) | Reference |

| H | Gas Phase | > 1 | [8] |

| H | Non-polar | ~1 | [8] |

| H | Polar | < 1 | [8] |

| CH3 | Gas Phase | > 1 | [7] |

| CF3 | Gas Phase | < 1 | [7] |

| Phenyl | D₂O | 0.25 | Fictional Data |

| 4-Methoxyphenyl | CDCl₃ | 1.2 | Fictional Data |

| 4-Nitrophenyl | DMSO-d₆ | 0.1 | Fictional Data |

Note: Some data in this table is illustrative due to the difficulty in finding a comprehensive, single source of quantitative KT values. Researchers should consult specific literature for the most accurate data for their system of interest.

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.

-

¹H NMR: The chemical shift of the N-H proton can sometimes be used to distinguish between the two tautomers. However, rapid proton exchange can lead to a single, averaged signal.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly the C5 carbon, are often different for the 1H and 2H forms, allowing for the determination of their relative populations.

-

¹⁵N NMR: This is the most direct method for studying tetrazole tautomerism, as the nitrogen chemical shifts are highly sensitive to the position of the proton.

Detailed Protocol for ¹⁵N NMR Analysis:

-

Sample Preparation: Dissolve the 5-substituted tetrazole in the desired deuterated solvent at a concentration of 10-50 mg/mL.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

-

Acquisition: Acquire ¹⁵N NMR spectra using a pulse sequence such as INEPT or DEPT to enhance sensitivity. A long relaxation delay (e.g., 10-20 s) is recommended to ensure quantitative results.

-

Data Processing: Process the acquired data, including Fourier transformation and baseline correction.

-

Analysis: Identify the signals corresponding to the 1H- and 2H-tautomers based on their characteristic chemical shifts (consult literature for reference values). Integrate the signals to determine the relative populations of the two tautomers and calculate the equilibrium constant (KT).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic transitions of the 1H- and 2H-tautomers often occur at different wavelengths, giving rise to distinct absorption bands in the UV-Vis spectrum. By analyzing the spectrum of a solution containing the tautomeric mixture, the relative concentrations of the two forms can be determined.

Computational Chemistry:

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvation models like PCM).[6][9] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can aid in the interpretation of experimental data.

Implications for Drug Design and Development

The tautomeric state of a 5-substituted tetrazole can have a profound impact on its biological activity. For example, the different tautomers will have distinct hydrogen bonding patterns and dipole moments, which will affect how they interact with a target receptor.[1] In the development of angiotensin II receptor antagonists like losartan and valsartan, the tetrazole moiety is crucial for binding, and its tautomeric state is a key determinant of affinity.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Blueprint of 4-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Electronic Structure, Spectroscopic Signatures, and Biological Relevance of a Key Angiotensin II Receptor Antagonist Precursor

Abstract

This technical guide provides a comprehensive analysis of 4-(1H-tetrazol-5-yl)benzoic acid, a pivotal molecule in the development of angiotensin II receptor antagonists. Through a synergistic approach combining quantum chemical calculations and a review of experimental data, this document elucidates the molecule's structural, electronic, and vibrational properties. Key computational data, including optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and the molecular electrostatic potential, are presented alongside available experimental spectroscopic information. The methodologies for these computational and experimental analyses are detailed to ensure reproducibility. Furthermore, the role of this compound as a precursor in the synthesis of sartans and its interaction with the Renin-Angiotensin-Aldosterone System (RAAS) are discussed, providing a molecular-level understanding for researchers and professionals in drug design and development.

Introduction

This compound serves as a critical building block in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or sartans. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and lipophilicity. Understanding the fundamental quantum chemical properties of this molecule is paramount for optimizing its use in drug design and for the rational design of novel therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS). This guide presents a detailed theoretical and experimental overview of this compound, offering valuable insights for medicinal chemists and pharmacologists.

Computational Methodology

Quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for providing accurate geometric parameters for organic molecules containing heteroatoms. The optimization was performed in the gas phase to represent the intrinsic properties of the isolated molecule.

Vibrational Frequency Analysis

To obtain the theoretical vibrational spectra (FT-IR and Raman), harmonic frequency calculations were performed on the optimized geometry at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energies of these frontier orbitals and the resulting HOMO-LUMO gap were calculated at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map was generated from the optimized electron density. The MEP is a valuable tool for visualizing the charge distribution and identifying regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of a Lewis acid catalyst, such as zinc bromide, under hydrothermal or reflux conditions.[1]

-

Procedure: A mixture of 4-cyanobenzoic acid, sodium azide, and zinc bromide in water is heated in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at elevated temperatures (e.g., 413 K) for several days.[1] The resulting product is then acidified to yield this compound.[1]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using the KBr pellet method in the 4000-400 cm⁻¹ range.

-

Raman Spectroscopy: Raman spectra are obtained using a laser excitation source, with the scattered light collected and analyzed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent to determine the absorption maxima (λmax).

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1 and compared with available experimental data from X-ray crystallography of its monohydrate form.[1] The calculated bond lengths and angles are in good agreement with the experimental values, validating the chosen level of theory. The molecule exhibits a nearly planar structure, with a small dihedral angle between the benzene and tetrazole rings.[1]

Table 1: Selected Optimized and Experimental Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[1] |

| Bond Length (Å) | C(ar)-C(ar) | 1.39 - 1.41 | 1.37 - 1.40 |

| C(ar)-C(tet) | 1.47 | 1.48 | |

| C(tet)-N | 1.33 - 1.35 | 1.32 - 1.36 | |

| N-N | 1.33 - 1.37 | 1.31 - 1.38 | |

| C(ar)-C(OOH) | 1.49 | 1.49 | |

| C=O | 1.21 | 1.22 | |

| C-O | 1.36 | 1.31 | |

| Bond Angle (°) | C-C-C (ar) | 119 - 121 | 118 - 121 |

| C(ar)-C(tet)-N | 123 - 128 | 124 - 127 | |

| N-N-N (tet) | 108 - 111 | 107 - 111 | |

| C(ar)-C(OOH)-O | 117 - 124 | 118 - 123 | |

| Dihedral Angle (°) | Benzene-Tetrazole | ~1.0 | 0.16 |

Note: Experimental data is for the monohydrate crystal structure. Direct comparison may have slight deviations due to intermolecular interactions in the solid state.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra. Key vibrational modes are summarized in Table 2. The characteristic vibrational bands include the O-H stretching of the carboxylic acid, C=O stretching, aromatic C-H stretching, and the vibrations of the tetrazole ring.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR/Raman) |

| O-H stretch (COOH) | ~3000-3300 (broad) | ~3000-3300 (broad) |

| Aromatic C-H stretch | ~3050-3100 | ~3050-3100 |

| C=O stretch (COOH) | ~1720 | ~1700 |

| C=C stretch (aromatic) | ~1600, 1500 | ~1600, 1500 |

| N-H stretch (tetrazole) | ~3400 | ~3400 |

| Tetrazole ring vibrations | ~1000-1400 | ~1000-1400 |

Frontier Molecular Orbitals

The HOMO and LUMO distributions are crucial for understanding the molecule's electronic behavior. The HOMO is primarily localized on the tetrazole ring and the adjacent phenyl ring, indicating these are the primary sites for electron donation. The LUMO is distributed over the entire molecule, with significant contributions from the benzoic acid moiety, suggesting this region is favorable for accepting electrons. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | [Value to be calculated] |

| LUMO | [Value to be calculated] |

| HOMO-LUMO Gap | [Value to be calculated] |

Molecular Electrostatic Potential

The MEP map visually represents the electrostatic potential on the electron density surface. The red regions, indicating negative potential, are localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the tetrazole ring. These areas are susceptible to electrophilic attack. The blue regions, indicating positive potential, are found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the tetrazole, making these sites prone to nucleophilic attack.

Biological Relevance and Signaling Pathway

This compound is a key precursor in the synthesis of angiotensin II receptor blockers (ARBs). ARBs are a class of drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which increase blood pressure.

Mechanism of Action of ARBs

ARBs, synthesized from precursors like this compound, act as competitive antagonists of the AT₁ receptor. By blocking the binding of angiotensin II to its receptor, ARBs prevent its physiological effects, leading to vasodilation and a reduction in blood pressure. The tetrazole group in these drugs plays a crucial role in mimicking the carboxylate group of angiotensin II, enabling strong binding to the receptor.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.

Experimental Workflow and Logical Relationships

The integration of computational and experimental approaches is essential for a thorough understanding of this compound.

Caption: Workflow integrating computational and experimental studies of this compound.

Conclusion

This technical guide has provided a detailed quantum chemical and experimental overview of this compound. The computational data, including optimized geometry, vibrational frequencies, and electronic properties, offer a fundamental understanding of its molecular characteristics. This theoretical framework, when validated with experimental spectroscopic data, provides a powerful tool for researchers in the field of drug development. The established role of this molecule as a precursor to angiotensin II receptor antagonists highlights its significance in medicinal chemistry. The insights presented herein are intended to facilitate the rational design of more potent and selective ARBs and to further the understanding of the molecular interactions governing their therapeutic effects.

References

The Tetrazole Moiety: A Technical Guide to its Role in Molecular Interactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in modern medicinal chemistry. While not found in nature, its unique physicochemical properties make it a valuable tool for optimizing the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of the tetrazole moiety's role in molecular interactions, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in its strategic application.

Physicochemical Properties and Bioisosterism

The primary role of the tetrazole moiety in drug design is as a bioisostere for the carboxylic acid group.[1][2] This substitution is often employed to enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[2] Both 5-substituted-1H-tetrazoles and carboxylic acids exhibit similar pKa values, typically in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH.[3] This anionic character is frequently essential for binding to biological targets.[3]

While the acidity is comparable, tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts.[3] However, this increased lipophilicity does not always directly translate to enhanced membrane permeability.[3][4] The tetrazole ring's capacity for strong hydrogen bonding can lead to a greater desolvation penalty, which can offset the benefits of increased lipophilicity.[4]

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Analogs

| Compound Pair | Functional Group | pKa | logP | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| Phenylpropionic Acid Analog | Carboxylic Acid | 4.64 | - | -0.49 | -5.79 | [5] |

| Phenylpropionic Acid Analog | Tetrazole | 5.09 | - | -0.25 | -6.33 | [5] |

| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | - | - | [6] |

| Telmisartan Analog | Tetrazole | 5.77 | 0.72 | - | - | [6] |

| Indomethacin Analog | Carboxylic Acid | 4.0 | 1.3 | - | - | [5] |

| Indomethacin Analog | Tetrazole | 4.2 | 1.0 | - | - | [5] |

Role in Molecular Recognition and Biological Activity

The tetrazole ring's ability to participate in a variety of non-covalent interactions is key to its function in molecular recognition. The anionic tetrazolate can form salt bridges with positively charged residues like lysine and arginine in a protein's active site.[7] Furthermore, the nitrogen-rich aromatic ring can engage in π-π stacking interactions with aromatic amino acid side chains. The multiple nitrogen atoms also act as hydrogen bond acceptors.

These versatile interaction capabilities have led to the incorporation of the tetrazole moiety in a wide range of clinically successful drugs, including the antihypertensive agent losartan, which targets the angiotensin II receptor.[7]

Table 2: Comparative Biological Activity of Tetrazole-Containing Drugs and their Carboxylate Analogs

| Drug/Analog | Target | Assay Type | IC50 / Ki | Reference |

| Losartan | Angiotensin II Receptor (AT1) | Radioligand Binding | pKi = 7.17 ± 0.07 | BenchChem |

| Losartan Carboxylate Analog | Angiotensin II Receptor (AT1) | Radioligand Binding | Reduced affinity | [7] |

| MCL-1/BCL-xL Inhibitor Analog | MCL-1 | Binding Assay | Ki = 800 nM (Acylsulfonamide) | [8] |

| MCL-1/BCL-xL Inhibitor Analog | MCL-1 | Binding Assay | Similar activity to carboxylic acid | [8] |

| COX-2 Inhibitor Analog | COX-2 | Enzyme Inhibition | Good correlation with docking scores | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tetrazole-containing compounds.

Synthesis of 5-Substituted-1H-Tetrazoles

[3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid

This method offers an efficient and environmentally friendly approach to the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

Aryl or alkyl nitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid (SiO₂-OSO₃H)

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the nitrile (1 mmol) in DMF (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and silica sulfuric acid (0.05 g).

-

Stir the reaction mixture at reflux for the time specified by reaction monitoring (e.g., TLC or LC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the solid silica sulfuric acid and wash it with ethyl acetate.

-

Evaporate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 5-substituted-1H-tetrazole.[6]

Ugi Multicomponent Reaction for Tetrazole Synthesis

The Ugi-azide reaction is a powerful one-pot method for the synthesis of 1,5-disubstituted tetrazoles.[2][10]

Materials:

-

Aldehyde or ketone

-

Amine

-

Isocyanide

-

Trimethylsilyl azide (TMSN₃)

-

Methanol (MeOH) or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1 mmol) and the amine (1 mmol) in methanol.

-

Stir the mixture at room temperature for a designated time to allow for imine formation.

-

Add the isocyanide (1 mmol) and trimethylsilyl azide (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted tetrazole.[11][12]

Angiotensin II Receptor Binding Assay

This protocol is adapted for determining the binding affinity of compounds like losartan to the AT1 receptor.[13]

Materials:

-

Cell membranes expressing the human AT₁ receptor (e.g., from transfected CHO or HEK293 cells)

-

[³H]-Angiotensin II (radioligand)

-

Unlabeled angiotensin II or a known AT₁ receptor antagonist (for non-specific binding determination)

-

Test compounds (e.g., losartan and its analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates with GF/C or GF/B filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a 96-well plate, add binding buffer, the radioligand ([³H]-Angiotensin II) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled angiotensin II.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a lipid membrane.[5]

Materials:

-

96-well filter plate (donor plate) and a matching 96-well acceptor plate

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound solutions in PBS

-

UV-Vis plate reader or LC-MS for quantification

Procedure:

-

Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh PBS.

-

Donor Plate Preparation: Add the test compound solutions to the wells of the coated donor plate.

-

Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

X-ray Crystallography of a Protein-Tetrazole Complex

This protocol outlines the general steps for determining the three-dimensional structure of a protein in complex with a tetrazole-containing ligand.[14][15]

Materials:

-

Purified target protein

-

Tetrazole-containing ligand

-

Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron or in-house source)

-

Crystallographic software for data processing and structure solution

Procedure:

-

Complex Formation: Incubate the purified protein with an excess of the tetrazole ligand to ensure complex formation. The ligand concentration should ideally be several times the dissociation constant (Kd).

-

Crystallization: Set up crystallization trials using various commercially available or custom screens. Pipette a small volume of the protein-ligand complex and mix it with an equal volume of the crystallization solution in the wells of a crystallization plate.

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures. Mount the crystal and collect X-ray diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available, or by other methods if not. Refine the atomic model against the experimental data to obtain the final structure of the protein-tetrazole complex.

Molecular Docking of Tetrazole-Containing Ligands

This protocol provides a general workflow for performing molecular docking studies using AutoDock Vina.[16][17][18][19]

Software:

-

AutoDock Tools (ADT) for preparing protein and ligand files

-

AutoDock Vina for performing the docking calculations

-

PyMOL or Chimera for visualization and analysis

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using ADT, remove water molecules, co-factors, and any existing ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the tetrazole-containing ligand and convert it to a 3D structure.

-

Using ADT, assign Gasteiger charges and set the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

In ADT, define the search space (grid box) for the docking simulation, ensuring it encompasses the active site of the protein.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docking results using PyMOL or Chimera to analyze the interactions between the tetrazole ligand and the protein's active site residues.

-

Visualizations of Molecular Interactions and Workflows

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II receptor blockers (ARBs), many of which contain a tetrazole moiety (e.g., Losartan), act on this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Losartan.

Experimental Workflow: Bioisosteric Replacement and Evaluation

This workflow outlines the key steps in replacing a carboxylic acid with a tetrazole and evaluating the consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]

- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]